Biochemical Potency at p300 Bromodomain: Y16526 vs. Y16524 Direct Head-to-Head Comparison
In a direct head-to-head comparison within the same study, Y16526 (16u) inhibited the p300 bromodomain with an IC50 of 0.03 μM, compared to Y16524 (16t) which showed an IC50 of 0.01 μM [1]. Both compounds were evaluated under identical TR-FRET assay conditions using the isolated p300 bromodomain [1]. This establishes Y16526 as a potent p300 bromodomain ligand, albeit with approximately 3-fold lower biochemical affinity than its closest structural analog Y16524 [1].
| Evidence Dimension | p300 bromodomain binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.03 μM (Y16526 / 16u) |
| Comparator Or Baseline | 0.01 μM (Y16524 / 16t) |
| Quantified Difference | 3-fold lower biochemical potency for Y16526 vs. Y16524 |
| Conditions | TR-FRET assay using isolated p300 bromodomain; compounds tested in parallel within the same study |
Why This Matters
This data point enables researchers to select Y16526 when a moderately potent tool compound is preferred over the maximally potent analog (Y16524), for instance to probe the relationship between target engagement and functional effects in a graduated manner.
- [1] Hu JK, Tang X, Luo GL, Zhang C, Wu TB, Wang C, Shen H, Zhao XF, Wu XS, Smaill JB, Xu Y, Zhang Y, Xiang QP. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacol Sin. 2025 Jun;46(6):1706-1721. doi: 10.1038/s41401-025-01478-x. PMID: 39890943. View Source
